molecular formula C10H11ClO3 B8696472 1-(3-Chloro-4,5-dimethoxyphenyl)ethanone

1-(3-Chloro-4,5-dimethoxyphenyl)ethanone

Cat. No.: B8696472
M. Wt: 214.64 g/mol
InChI Key: LBKPMNBCFAEPBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloro-4,5-dimethoxyphenyl)ethanone is a substituted acetophenone derivative characterized by a chloro group at the 3-position and methoxy groups at the 4- and 5-positions on the phenyl ring. This compound is synthesized via Claisen-Schmidt condensation between 1-(2-methyl-4,5-dimethoxyphenyl)ethanone and 3-chloro-4,5-dimethoxybenzaldehyde in ethanol with potassium hydroxide as a catalyst . The resulting chalcone derivative exhibits notable antimicrobial activity, particularly against gram-positive bacteria, and has been explored for antiparasitic applications . Its structure-activity relationships (SAR) are influenced by the electron-withdrawing chloro group and electron-donating methoxy substituents, which modulate reactivity and biological interactions.

Properties

Molecular Formula

C10H11ClO3

Molecular Weight

214.64 g/mol

IUPAC Name

1-(3-chloro-4,5-dimethoxyphenyl)ethanone

InChI

InChI=1S/C10H11ClO3/c1-6(12)7-4-8(11)10(14-3)9(5-7)13-2/h4-5H,1-3H3

InChI Key

LBKPMNBCFAEPBT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1)Cl)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Chlorine vs. Hydroxyl Groups: The chloro substituent in this compound enhances lipophilicity and electron-withdrawing effects compared to hydroxyl-containing analogs like Acetosyringone, impacting solubility and bioactivity .
  • Methoxy Positioning: Methoxy groups at the 4- and 5-positions (as in the target compound) create steric hindrance and electronic effects distinct from analogs with substituents at alternate positions (e.g., 2-OCH₃ in 1-(3-Chloro-6-hydroxy-2,5-dimethoxyphenyl)ethanone) .

Antimicrobial Activity

  • This compound: Demonstrates broad-spectrum activity against gram-positive bacteria, attributed to the chloro group’s role in disrupting microbial cell membranes .
  • Acetosyringone: Lacks significant antimicrobial potency but is critical in lignin depolymerization processes, yielding monomeric units like syringyl (S) and guaiacyl (G) during biomass processing .
  • 1-(4-Hydroxy-3-methoxyphenyl)ethanone (G3): A guaiacyl-type lignin derivative with intermediate yields in thermal degradation, highlighting the role of hydroxyl groups in thermal stability .

Antiparasitic Activity

The 3-chloro-4,5-dimethoxyphenyl moiety in naphthoquinone analogs exhibits potent activity against Leishmania major and Trypanosoma brucei, comparable to amphotericin B. However, toxicity to mammalian cells (e.g., Vero cells) limits therapeutic utility .

Spectroscopic and Analytical Data

  • IR/NMR Trends: The chloro group in this compound causes distinct deshielding in ¹H NMR (e.g., aromatic protons at δ 7.2–7.5 ppm) compared to hydroxylated analogs (δ 6.8–7.1 ppm) .
  • Mass Spectrometry : Fragmentation patterns differ due to substituent stability; chloro derivatives exhibit prominent [M-Cl]⁺ peaks, whereas hydroxylated analogs show [M-H₂O]⁺ losses .

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